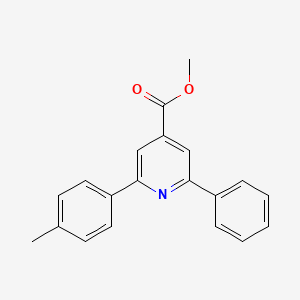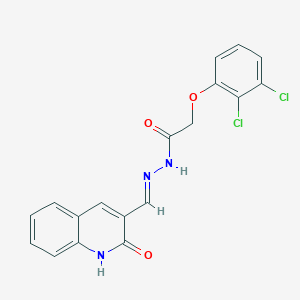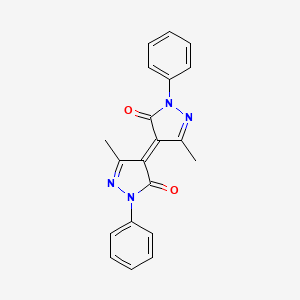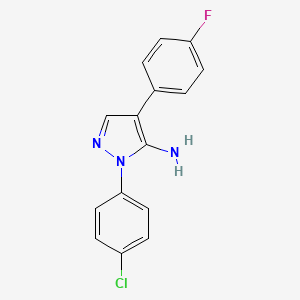![molecular formula C18H15ClN4OS B12046908 4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)
4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the triazole ring with the substituted phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Diagnostics: It can be used in the design of diagnostic probes for detecting specific biomolecules.
Industry
Agriculture: The compound may be used as a pesticide or herbicide, contributing to crop protection.
Manufacturing: It can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with broad-spectrum biological activity.
3-Methoxy-1,2,4-Triazole: A derivative with enhanced antimicrobial properties.
2-Chloro-3-Phenyl-1,2,4-Triazole:
Uniqueness
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(3-METHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4OS |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c1-24-16-9-5-8-14(11-16)17-21-22-18(25)23(17)20-12-15(19)10-13-6-3-2-4-7-13/h2-12H,1H3,(H,22,25)/b15-10-,20-12+ |
InChI Key |
YJKVTWKNXTYGQX-AZFHKVEGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)





![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)

